1H-Indole-3-propanamine, monohydrochloride
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Overview
Description
Synthesis Analysis
1H-Indole-3-propanamine, monohydrochloride, can be synthesized through various methods. One approach involves the reaction of an appropriate indole precursor with a suitable amine in the presence of a catalyst. For example, the Fischer indole synthesis can yield this compound .
Molecular Structure Analysis
The molecular structure of this compound, consists of an indole ring fused to a three-carbon propylamine chain. The indole nucleus is a significant heterocyclic system found in natural products and drugs. Its inherent functional groups allow for diverse chemical transformations .
Chemical Reactions Analysis
This compound, can participate in various chemical reactions, including coupling reactions, reductions, and cyclizations. These reactions can lead to the synthesis of biologically active structures, such as carbazole, triazole, pyrazole, and quinoline derivatives .
Properties
CAS No. |
18237-15-5 |
---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.7 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7,12H2;1H |
InChI Key |
LQRGNIYFSBEZPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCN.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC[NH3+].[Cl-] |
Origin of Product |
United States |
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